molecular formula C5H12ClNO B7976504 2-Propanol, 1-chloro-3-(dimethylamino)-

2-Propanol, 1-chloro-3-(dimethylamino)-

Cat. No.: B7976504
M. Wt: 137.61 g/mol
InChI Key: VOSOVMCFUULPKH-UHFFFAOYSA-N
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Description

Contextualization of Chloro-Amino Alcohol Scaffolds in Organic Synthesis

The chloro-amino alcohol motif, of which 2-Propanol, 1-chloro-3-(dimethylamino)- is a prime example, represents a privileged scaffold in organic synthesis. These structures are characterized by the presence of a hydroxyl group, an amino group, and a halogen atom, typically on a short alkyl chain. This combination of functional groups provides multiple reaction sites, enabling chemists to construct more complex molecules through sequential and selective modifications.

The development of synthetic methods to access chiral amino alcohols has been a significant focus in organic chemistry, as these motifs are core components of many biologically active molecules and pharmaceuticals. nih.govacs.orgdiva-portal.org The introduction of a halogen atom to this scaffold, creating a halogenated amino alcohol, further enhances its synthetic potential by providing a convenient leaving group for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of other functional groups and molecular fragments. organic-chemistry.org For instance, the chlorine atom can be readily displaced by nucleophiles like aryloxy groups, a common strategy in the synthesis of pharmaceutical agents. vulcanchem.com

Academic Significance of 2-Propanol, 1-chloro-3-(dimethylamino)- as a Key Intermediate

The academic and industrial significance of 2-Propanol, 1-chloro-3-(dimethylamino)- lies predominantly in its role as a key intermediate, or precursor, for the synthesis of more complex and often biologically active molecules. vulcanchem.comravimiamet.ee Its bifunctional nature is critical; the chlorine atom serves as a reactive handle for building carbon-carbon or carbon-heteroatom bonds, while the dimethylamino group can influence the molecule's solubility and ability to interact with biological targets like G-protein-coupled receptors (GPCRs). vulcanchem.com

This compound is a precursor in the synthesis of various pharmaceutical agents, including beta-adrenergic receptor antagonists and compounds targeting the central nervous system (CNS). vulcanchem.com Although specific industrial syntheses are often proprietary, the utility of structurally similar amino alcohols is well-documented in the synthesis of drugs such as tolterodine, used for treating overactive bladder, and the antifungal agent naftifine. researchgate.netscielo.brresearchgate.net The synthetic routes to these drugs often involve intermediates that share the core amino alcohol structure, highlighting the importance of compounds like 2-Propanol, 1-chloro-3-(dimethylamino)- as foundational building blocks. mdpi.comgoogle.com

Historical Development and Early Synthetic Approaches to Halogenated Amino Alcohols

The synthesis of halogenated amino alcohols has been a subject of chemical research for many decades. acs.org Early methods for producing these compounds often involved multi-step sequences that could be inefficient or result in low yields. orgsyn.org

One of the most common and well-established methods for synthesizing 1-chloro-2-hydroxy-3-aminoalkanes is the ring-opening of epichlorohydrin (B41342). smolecule.com This reaction, typically carried out with a primary or secondary amine, involves the nucleophilic attack of the amine on the strained epoxide ring of epichlorohydrin. prepchem.comgoogle.com This approach is generally regioselective, with the amine preferentially attacking the terminal carbon of the epoxide, leading to the desired 1-amino-3-chloro-2-propanol structure. smolecule.com The reaction can be performed in polar solvents like methanol (B129727) at controlled temperatures to afford good yields. prepchem.comgoogle.com

Another historical approach involves the direct chlorination of an amino alcohol. For example, the reaction of 3-dimethylamino-1-propanol (B49565) with a chlorinating agent like thionyl chloride (SOCl₂) can yield the corresponding chlorinated product. vulcanchem.com This method proceeds by activating the hydroxyl group to form a chlorosulfite intermediate, which is then displaced by a chloride ion. vulcanchem.com While the direct chlorination of amino alcohols with reagents like SOCl₂ was discovered decades ago, its application was historically underutilized due to competing side reactions. orgsyn.org Modern methodologies have focused on controlling these reactions, for instance, by using an "inverse addition" technique where the amino alcohol solution is added to the thionyl chloride solution, to achieve cleaner transformations. orgsyn.org These advancements have made the synthesis of halogenated amino alcohols more efficient and reliable for their use in further synthetic applications.

Table 2: Compound Names Mentioned in this Article

Compound Name
2-Propanol, 1-chloro-3-(dimethylamino)-
1-chloro-3-(dimethylamino)propan-2-ol
Epichlorohydrin
Thionyl chloride
3-dimethylamino-1-propanol
Tolterodine
Naftifine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(dimethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO/c1-7(2)4-5(8)3-6/h5,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSOVMCFUULPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51583-51-8
Record name NSC11747
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Process Optimization for 2 Propanol, 1 Chloro 3 Dimethylamino

Nucleophilic Substitution Strategies

The formation of 2-Propanol, 1-chloro-3-(dimethylamino)- relies on the reaction of a secondary amine, dimethylamine (B145610), with a propyl halide or epoxide precursor. The two main approaches involve the use of epichlorohydrin (B41342) or a 1,3-dihalo-2-propanol.

Synthesis from Epichlorohydrin and Dimethylamine

A prevalent method for synthesizing 2-Propanol, 1-chloro-3-(dimethylamino)- involves the reaction between dimethylamine and epichlorohydrin. google.com This reaction proceeds via a nucleophilic attack by the dimethylamine on one of the carbon atoms of the epoxide ring in epichlorohydrin. This attack leads to the opening of the highly strained three-membered ring.

The reaction is typically conducted in a suitable solvent, such as methanol (B129727), often at reduced temperatures to control the exothermic nature of the reaction. prepchem.comgoogle.com For instance, a 40% aqueous solution of dimethylamine can be added dropwise to a solution of epichlorohydrin in methanol while maintaining the temperature at approximately 5°C in an ice bath. prepchem.com The regioselectivity of the amine attack generally favors the less sterically hindered terminal carbon of the epoxide, resulting in the desired 1-chloro-3-(dimethylamino)-2-propanol isomer.

Reaction Scheme:

Dimethylamine + Epichlorohydrin → 2-Propanol, 1-chloro-3-(dimethylamino)-

Synthesis from 1,3-Dihalo-2-propanols (e.g., 1,3-dichloro-2-propanol) and Dimethylamine

An alternative synthetic route utilizes a 1,3-dihalo-2-propanol, with 1,3-dichloro-2-propanol (B29581) being a common starting material. google.comresearchgate.net In this method, one of the halogen atoms, typically chlorine, is displaced by dimethylamine in a nucleophilic substitution reaction.

This pathway allows for the production of the target compound from a different precursor, which may be advantageous depending on raw material availability and cost. The reaction involves replacing one of the chlorine atoms on the propanol (B110389) backbone with a dimethylamino group. A patent describes this as a viable alternative to the epichlorohydrin route for producing the intermediate 3-(dimethylamino)-1-chloro-2-propanol. google.com Research on the synthesis of related compounds, such as 1,3-bis(dimethylamino)-2-propanol, demonstrates the feasibility of reacting 1,3-dichloro-2-propanol with dimethylamine, where a molar ratio of 5:1 (dimethylamine to dichloropropanol) at 80°C for 4 hours can achieve high yields. researchgate.net

Reaction Scheme:

Scalability Considerations and Process Engineering

The transition from laboratory-scale synthesis to industrial-scale production of 2-Propanol, 1-chloro-3-(dimethylamino)- presents several challenges that necessitate careful consideration of process engineering principles. The reaction between an amine, such as dimethylamine, and epichlorohydrin is a common route for the synthesis of amino alcohols. However, this reaction is often exothermic, and managing heat removal is crucial to prevent runaway reactions and ensure product quality. google.com Inadequate heat transfer can lead to the formation of unwanted byproducts and pose safety risks. google.com

To address these challenges, various process engineering strategies can be employed. The use of jacketed reactors with efficient cooling systems is a standard approach. Additionally, controlling the feed rate of the reactants can help manage the rate of heat generation. Proper mixing is another critical factor to ensure uniform temperature distribution and reactant concentration, which can be achieved through the design of the reactor and the selection of an appropriate agitator. google.com

For large-scale production, continuous flow reactors offer significant advantages over traditional batch reactors. syrris.comnih.gov Continuous flow systems provide superior heat and mass transfer, leading to better temperature control, improved reaction selectivity, and enhanced safety. syrris.comnih.govmdpi.com The small internal volume of these reactors minimizes the amount of hazardous material present at any given time, reducing the risk of thermal runaways. Furthermore, the modular nature of continuous flow systems allows for easier scalability by adding more reactor units in parallel. beilstein-journals.orgresearchgate.net

Key Process Engineering Considerations for Scalability:

ParameterChallengeEngineering Solution
Heat Transfer Exothermic reaction can lead to temperature spikes and side reactions. google.comJacketed reactors with efficient cooling, controlled reactant addition, use of continuous flow reactors with high surface-area-to-volume ratios. google.comsyrris.com
Mixing Poor mixing can result in localized "hot spots" and non-uniform product quality. google.comOptimized reactor and agitator design, use of static mixers in continuous flow systems.
Reaction Time Long reaction times can reduce throughput and increase operational costs.Optimization of reaction temperature and catalyst concentration, use of continuous flow reactors to reduce residence time. nih.gov
Downstream Processing Efficient separation and purification of the product from byproducts and unreacted starting materials.Development of optimized distillation, extraction, and crystallization protocols.
Safety Handling of hazardous materials like epichlorohydrin and managing exothermic reactions. google.comImplementation of robust safety protocols, use of closed systems, and adoption of inherently safer continuous flow technology. syrris.com

Exploration of Emerging and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methodologies in the chemical industry. This trend is driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govacs.org

One promising area of research is the use of biocatalysis. Enzymes such as halohydrin dehalogenases and amine dehydrogenases offer the potential for highly selective and environmentally benign synthesis of amino alcohols. nih.govnih.gov Halohydrin dehalogenases can catalyze the ring-opening of epoxides with amines, while amine dehydrogenases can be used for the reductive amination of keto alcohols. nih.govfrontiersin.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.netwhiterose.ac.uk These enzymatic reactions are typically carried out in aqueous media under mild temperature and pH conditions, significantly reducing the environmental footprint compared to traditional chemical synthesis. nih.govnih.gov The high stereoselectivity of enzymes can also be advantageous for the synthesis of chiral amino alcohols. frontiersin.orgnih.govnih.govacs.orgwestlake.edu.cn

The development of novel catalytic systems is another active area of research. For instance, the use of transition metal catalysts can enable more efficient and selective reactions. rsc.org The "borrowing hydrogen" or "hydrogen autotransfer" mechanism, catalyzed by metals like ruthenium or iridium, allows for the alkylation of amines with alcohols without the need for pre-functionalization of the alcohol, generating water as the only byproduct.

Furthermore, the exploration of greener solvents is a key aspect of sustainable synthesis. Replacing traditional volatile organic compounds (VOCs) with more benign alternatives such as water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of the process. nih.govacs.org Solvent-free reaction conditions are also being investigated to further minimize waste.

Emerging and Sustainable Synthetic Approaches:

ApproachDescriptionAdvantagesResearch Findings
Biocatalysis Use of enzymes like halohydrin dehalogenases and amine dehydrogenases to catalyze the synthesis. nih.govnih.govHigh selectivity, mild reaction conditions, reduced waste, use of aqueous media. nih.govnih.govStudies have shown the successful use of engineered amine dehydrogenases for the synthesis of chiral amino alcohols with high enantiomeric excess. frontiersin.orgnih.govfrontiersin.org Halohydrin dehalogenases have been employed for the production of various β-substituted alcohols. nih.gov
Novel Catalysis Development of new catalytic systems, such as those based on transition metals, to improve reaction efficiency and selectivity. rsc.orgHigher atom economy, lower catalyst loading, potential for asymmetric synthesis.Chromium-catalyzed asymmetric cross-coupling reactions have been developed for the synthesis of chiral β-amino alcohols. westlake.edu.cn Copper-catalyzed hydroamination of allylic alcohols provides a route to γ-amino alcohols. nih.gov
Green Solvents Replacement of hazardous organic solvents with environmentally friendly alternatives like water or bio-based solvents. nih.govacs.orgReduced environmental impact, improved process safety.Research is ongoing to identify and validate suitable green solvents for the synthesis of amino alcohols. The use of hot water as a catalyst and solvent for epoxide ring-opening has been demonstrated. organic-chemistry.org
Continuous Flow Synthesis Performing the synthesis in a continuous flow reactor instead of a traditional batch reactor. syrris.comnih.govEnhanced safety, improved heat and mass transfer, easier scalability, potential for automation. syrris.comnih.govmdpi.comContinuous flow systems have been successfully used for the synthesis of various active pharmaceutical ingredients and fine chemicals, including reactions involving epoxides and amines. mdpi.com

The continued exploration and implementation of these emerging and sustainable synthetic routes will be crucial for the environmentally responsible and economically viable production of 2-Propanol, 1-chloro-3-(dimethylamino)- and other valuable chemical compounds.

Mechanistic Elucidation of 2 Propanol, 1 Chloro 3 Dimethylamino Reactivity

Role of the Chloro Substituent as a Leaving Group in Nucleophilic Displacements

The chloro substituent at the 1-position of 2-Propanol, 1-chloro-3-(dimethylamino)- plays a crucial role as a leaving group in nucleophilic substitution reactions. In these reactions, an electron-rich species, known as a nucleophile, attacks the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. The efficiency of this process is largely dependent on the stability of the departing chloride ion.

Generally, weaker bases make better leaving groups because they are more stable in solution after detaching from the parent molecule. libretexts.org The chloride ion (Cl⁻) is the conjugate base of a strong acid, hydrochloric acid (HCl), and is therefore a weak base. youtube.com This characteristic makes it a good leaving group in both SN1 and SN2 reactions. quora.com The polarity of the carbon-chlorine bond, with the carbon atom being electron-deficient, further facilitates the attack by a nucleophile. quora.com

The relative reactivity of halogens as leaving groups follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. quora.com While chloride is not as effective a leaving group as bromide or iodide, it is still sufficiently labile to participate in a variety of nucleophilic displacement reactions. For instance, reaction with a strong nucleophile like a hydroxide (B78521) ion can lead to the formation of 3-(dimethylamino)-1,2-propanediol.

Table 1: Comparison of Halide Leaving Group Ability
Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Rate of SN2 Reaction
I⁻HI-10Fastest
Br⁻HBr-9Fast
Cl⁻HCl-7Moderate
F⁻HF3.2Slowest

This table provides a general comparison of halide leaving groups and their relative reaction rates in SN2 reactions.

Nucleophilic Character and Basic Properties of the Dimethylamino Moiety

The dimethylamino group, -N(CH₃)₂, is a key functional moiety in 2-Propanol, 1-chloro-3-(dimethylamino)- that significantly influences its reactivity. This tertiary amine possesses a lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic characteristics to the molecule. reddit.com

As a nucleophile, the dimethylamino group can donate its lone pair of electrons to an electrophilic center. The presence of two electron-donating methyl groups increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to ammonia (B1221849) or primary amines. quora.com However, the steric hindrance from the two methyl groups can sometimes temper its reactivity towards bulky electrophiles. masterorganicchemistry.com

In terms of basicity, the dimethylamino group readily accepts a proton to form a dimethylammonium ion. The electron-releasing inductive effect of the methyl groups also makes dimethylamine (B145610) a stronger base than methylamine (B109427) and ammonia. quora.com This basicity can play a role in intramolecular reactions, as will be discussed in the context of cyclization pathways.

Table 2: Basicity of Simple Amines
AmineStructurepKb
AmmoniaNH₃4.75
MethylamineCH₃NH₂3.36
Dimethylamine(CH₃)₂NH3.27

This table illustrates the effect of alkyl substitution on the basicity of amines.

Intramolecular Cyclization Pathways: Formation of Dimethylaminomethyloxirane

One of the most significant reactions of 2-Propanol, 1-chloro-3-(dimethylamino)- is its propensity to undergo intramolecular cyclization to form dimethylaminomethyloxirane. This reaction is a classic example of an intramolecular Williamson ether synthesis.

The mechanism involves the deprotonation of the hydroxyl group by a base, which can be an external base or even another molecule of the amino alcohol acting as a base. The resulting alkoxide ion then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chloro substituent. This leads to the displacement of the chloride ion and the formation of a three-membered epoxide ring. The proximity of the reacting groups in the molecule favors this intramolecular process.

This cyclization is a key step in the synthesis of various derivatives. For example, the reaction of dimethylamine with epichlorohydrin (B41342) or 1,3-dichloro-2-propanol (B29581) is a known method to produce 3-(dimethylamino)-1-chloro-2-propanol, which can then cyclize to dimethylaminomethyloxirane. google.com

Investigating Rearrangement Phenomena in Halogenated Propanols

Halogenated alcohols, in general, can be susceptible to rearrangement reactions, particularly under conditions that favor the formation of carbocation intermediates. masterorganicchemistry.com While specific studies on rearrangement phenomena in 2-Propanol, 1-chloro-3-(dimethylamino)- are not extensively documented, analogies can be drawn from related systems.

For instance, in reactions proceeding through an SN1 mechanism, the initial departure of the leaving group (chloride) would form a primary carbocation. Primary carbocations are inherently unstable and prone to rearrangement to form more stable secondary or tertiary carbocations. masterorganicchemistry.com This could occur via a 1,2-hydride shift or a 1,2-alkyl shift. In the case of 2-Propanol, 1-chloro-3-(dimethylamino)-, a hydride shift from the adjacent carbon bearing the hydroxyl group would lead to a more stable secondary carbocation.

Furthermore, rearrangement reactions are well-documented for propargyl alcohols, which can undergo transformations like the Meyer-Schuster and Rupe rearrangements. nih.gov Halogenated variants of these rearrangements are also known, proceeding through mechanisms that can involve 1,2-aryl or 1,2-alkyl shifts. nih.govresearchgate.net

Oxidative and Reductive Transformations of the Functional Groups

The functional groups present in 2-Propanol, 1-chloro-3-(dimethylamino)- allow for a range of oxidative and reductive transformations.

The secondary alcohol group can be oxidized to a ketone, yielding 1-chloro-3-(dimethylamino)propan-2-one. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC).

Conversely, the chloro group can be subjected to reduction. Catalytic hydrogenation, for example, using a palladium catalyst and a hydrogen source, could potentially lead to the reductive cleavage of the carbon-chlorine bond, affording 3-(dimethylamino)propan-2-ol.

The dimethylamino group is generally stable to mild oxidizing and reducing conditions. However, under more vigorous oxidative conditions, N-oxides can be formed.

Stereoselectivity and Enantiomeric Control in Reactivity

The central carbon atom of the propanol (B110389) backbone in 2-Propanol, 1-chloro-3-(dimethylamino)- is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Consequently, its reactions can exhibit stereoselectivity, where one stereoisomer is formed or reacts preferentially over the other.

Enantiomeric control in the synthesis and reactions of similar chloro-substituted propanols is of significant interest, particularly in the synthesis of chiral pharmaceuticals. researchgate.net For instance, the kinetic resolution of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol using enzymes has been employed to obtain enantiomerically pure intermediates for the synthesis of β-adrenergic receptor blockers. researchgate.net

In nucleophilic substitution reactions at the chiral center, the stereochemical outcome depends on the reaction mechanism. An SN2 reaction proceeds with inversion of configuration, where the nucleophile attacks from the side opposite to the leaving group. libretexts.org In contrast, an SN1 reaction, which proceeds through a planar carbocation intermediate, would lead to a racemic mixture of products. libretexts.org The choice of reactants and reaction conditions can thus be used to control the stereochemical outcome of a reaction involving 2-Propanol, 1-chloro-3-(dimethylamino)-.

Structural Modification and Derivative Synthesis of 2 Propanol, 1 Chloro 3 Dimethylamino

Preparation of Related Halogenated Amino Alcohols and Their Analogues

The synthesis of 2-Propanol, 1-chloro-3-(dimethylamino)- itself is a cornerstone for producing related analogues. A common industrial method involves the reaction of dimethylamine (B145610) with either epichlorohydrin (B41342) or 1,3-dichloro-2-propanol (B29581). google.com This reaction can be adapted to prepare a variety of analogues by substituting dimethylamine with other primary or secondary amines, or by using different halogenated precursors.

For instance, the reaction of 1,3-dichloro-2-propanol with ammonia (B1221849) is a known route to produce 1-amino-3-chloro-2-propanol, a primary amine analogue. ontosight.ai Similarly, reacting epichlorohydrin with a 40% solution of dimethylamine in methanol (B129727) yields the target compound, which can then be further reacted in situ. prepchem.com The general synthetic scheme allows for considerable variation in the amine component, providing access to a library of N-substituted amino alcohols.

Another strategy involves modifying the carbon backbone. The synthesis of 1-chloro-2-methyl-2-propanol, for example, is achieved through the reaction of 2-methyl-3-chloropropene with water over cation exchange resins. google.com While this specific compound lacks the amino group, the methodology highlights approaches to creating structural analogues with different substitution patterns on the propanol (B110389) skeleton. The synthesis of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol is achieved via the Raney nickel-catalyzed reduction of a nitro precursor, showcasing a method to introduce aryl substituents. googleapis.com

Table 1: Synthesis of 2-Propanol, 1-chloro-3-(dimethylamino)- and Related Analogues

Precursor 1 Precursor 2 Product Reference
Dimethylamine Epichlorohydrin 2-Propanol, 1-chloro-3-(dimethylamino)- google.com
Dimethylamine 1,3-Dichloro-2-propanol 2-Propanol, 1-chloro-3-(dimethylamino)- google.com
Ammonia 1,3-Dichloro-2-propanol 1-Amino-3-chloro-2-propanol ontosight.ai

Derivatization via Hydroxyl Group Functionalization (e.g., Esterification, Etherification)

The secondary hydroxyl group in 2-Propanol, 1-chloro-3-(dimethylamino)- is a prime site for derivatization through reactions such as esterification and etherification. These modifications can alter the molecule's physical and chemical properties.

Esterification can be achieved using various acylating agents. researchgate.net The reaction of the alcohol with acyl chlorides, organic anhydrides, or carboxylic acids (often under acidic catalysis) yields the corresponding esters. researchgate.netmdpi.com Research on the esterification of the related compound 3-(dimethylamino)propan-1-ol with N-acetylimidazole in acetonitrile (B52724) provides insight into the reaction mechanism. rsc.org This study suggests the reaction proceeds through an intramolecular general base-catalyzed formation of a cyclic tetrahedral intermediate, a mechanism that is likely applicable to 2-Propanol, 1-chloro-3-(dimethylamino)-. rsc.org The presence of the neighboring dimethylamino group can influence the rate and mechanism of esterification. rsc.org

Etherification, the formation of an ether linkage, can be accomplished by reacting the alcohol with alkyl halides or under Williamson ether synthesis conditions. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile.

Table 2: Potential Reagents for Hydroxyl Group Derivatization

Reaction Type Reagent Class Example Reagent Resulting Functional Group
Esterification Acyl Halide Acetyl chloride Acetate Ester
Esterification Carboxylic Anhydride Acetic anhydride Acetate Ester
Esterification Carboxylic Acid Acetic acid (with acid catalyst) Acetate Ester

Exploitation of the Amine Functionality for Novel Compound Synthesis

In the synthesis of diamine and polyamine derivatives, the entire 2-Propanol, 1-chloro-3-(dimethylamino)- molecule acts as an alkylating agent, where the amine functionality becomes an integral part of the final, more complex structure. google.com For instance, the compound reacts with secondary amines to produce novel tertiary diamines. google.com In this context, the amine functionality is not derivatized itself but is essential for the identity and properties of the resulting product. The influence of the dimethylamino group is also observed in the esterification rates of related amino alcohols, where it provides intramolecular general base catalysis. rsc.org

Development of Polyamine and Diamine Derivatives based on the Propanol Backbone

2-Propanol, 1-chloro-3-(dimethylamino)- is an excellent precursor for synthesizing compounds containing multiple amine functionalities, such as diamines and polyamines. These derivatives are often investigated for various industrial applications.

A key synthetic strategy involves the reaction of 2-Propanol, 1-chloro-3-(dimethylamino)- with a primary or secondary amine. google.com The amine nucleophile displaces the chloride ion, forming a new carbon-nitrogen bond and resulting in a 1,3-diamino-2-propanol (B154962) derivative. A specific example is the synthesis of N,N,N'-trimethyl-N'-hydroxyethyl-1,3-diamino-2-propanol, which is part of a family of novel tertiary diamines. google.com This synthesis involves a two-step process where epichlorohydrin is first reacted with dimethylamine to produce 2-Propanol, 1-chloro-3-(dimethylamino)-, which is then reacted with a secondary amine to yield the final diamine product. google.com

Another documented synthesis is the preparation of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. prepchem.com This process starts with the reaction of epichlorohydrin and dimethylamine, followed by the addition of methylamine (B109427) to the reaction mixture, yielding the diamine in high yield. prepchem.com These methods demonstrate the utility of the chloro-amino-alcohol scaffold in the stepwise construction of polyamine chains. nih.gov

Table 3: Examples of Diamine Derivatives from 2-Propanol, 1-chloro-3-(dimethylamino)-

Reactant 1 Reactant 2 Product Reference
2-Propanol, 1-chloro-3-(dimethylamino)- Secondary Amine (General) Tertiary Diamine of the 1,3-diamino-2-propanol family google.com

Synthesis of Heterocyclic Scaffolds Utilizing 2-Propanol, 1-chloro-3-(dimethylamino)- as a Precursor (e.g., Vinamidinium Salts)

While direct conversion is not explicitly detailed, the structural features of 2-Propanol, 1-chloro-3-(dimethylamino)- suggest its potential as a precursor for various heterocyclic systems. The three-carbon backbone containing nitrogen and oxygen functionalities is a common motif in precursors for heterocycle synthesis.

One important class of reagents for heterocycle synthesis is vinamidinium salts, which are 1,5-diazapentadienium ions. These salts are versatile three-carbon building blocks. researchgate.net For example, 1,3-dichloro-1,3-bis(dimethylamino)propenium salts react with primary amines to yield various propenium salts or with aniline (B41778) to form 2,4-bis(dimethylamino)quinoline. researchgate.netrsc.org Although the synthesis of these propenium salts typically starts from N,N-dialkylamides, a plausible, albeit multi-step, pathway could be envisioned starting from 2-Propanol, 1-chloro-3-(dimethylamino)-. This would likely involve oxidation of the secondary alcohol to a ketone, followed by further functionalization to create the required propenium system.

More directly, related compounds like alkyl 3-(dimethylamino)propenoates serve as versatile reagents for preparing a wide range of monocycled and fused heterocyclic systems. researchgate.netdntb.gov.ua These enaminone-type structures act as masked α-formyl acid derivatives and react with various nucleophiles to construct rings. researchgate.net The utility of these related structures underscores the potential of the dimethylamino-propanol backbone in heterocyclic chemistry, where it could be transformed into a suitable enamine or enone precursor for subsequent cyclization reactions. researchgate.net

Applications of 2 Propanol, 1 Chloro 3 Dimethylamino in Advanced Chemical Systems

Utilization as a Core Building Block in Fine Chemical Synthesis

2-Propanol, 1-chloro-3-(dimethylamino)- serves as a pivotal building block in the synthesis of specialized chemicals due to its bifunctional nature, possessing both a reactive chlorine atom and a tertiary amine group. This unique structure allows for a variety of chemical transformations, making it a valuable starting material for molecules with targeted functionalities.

A significant application is its role as a precursor in the synthesis of novel tertiary diamines. For instance, it is a key reactant in the production of N,N,N'-trimethyl-N'-hydroxyethyl-1,3-diamino-2-propanol. This synthesis involves a first reaction step between dimethylamine (B145610) and epichlorohydrin (B41342) or 1,3-dichloro-2-propanol (B29581) to produce 2-Propanol, 1-chloro-3-(dimethylamino)-. Subsequently, this intermediate reacts with a secondary amine, such as N-methyl-2-aminoethanol, to yield the final tertiary diamine product. These resulting diamines are of interest for various applications, including their use as catalysts and as bases for the deacidification of acid gases.

The reactivity of the chlorine and amino groups allows for sequential reactions, enabling the construction of more complex molecular architectures from this fundamental unit.

Role as an Intermediate in the Production of Complex Organic Molecules

The utility of 2-Propanol, 1-chloro-3-(dimethylamino)- extends to its role as a crucial intermediate in multi-step syntheses of complex organic molecules. Its structure is readily incorporated into larger molecules, providing a dimethylamino propanol (B110389) backbone that is a feature in some biologically active compounds.

An exemplary case is the synthesis of N,N,N'-trimethyl-N'-hydroxyethyl-1,3-diamino-2-propanol, a complex tertiary diamine. In this process, 2-Propanol, 1-chloro-3-(dimethylamino)- acts as a key intermediate that bridges the initial reactants with the final product. The synthesis pathway involves the initial formation of 2-Propanol, 1-chloro-3-(dimethylamino)-, which then undergoes a nucleophilic substitution reaction with a secondary amine to form the more complex diamine.

The following table outlines the key reactants and products in a representative synthesis where 2-Propanol, 1-chloro-3-(dimethylamino)- is an intermediate:

Reactants Intermediate Final Product
Dimethylamine, Epichlorohydrin2-Propanol, 1-chloro-3-(dimethylamino)-N,N,N'-trimethyl-N'-hydroxyethyl-1,3-diamino-2-propanol

This demonstrates the compound's integral role in facilitating the assembly of more intricate molecular structures.

Precursor in Materials Science for Polymers and Surfactants

In the realm of materials science, the chemical structure of 2-Propanol, 1-chloro-3-(dimethylamino)- makes it a promising precursor for the synthesis of specialized polymers and surfactants. The presence of a tertiary amine group allows for quaternization, a process that introduces a permanent positive charge onto the nitrogen atom. This modification is fundamental to the creation of cationic polymers, which have a wide array of applications, including as antimicrobial agents.

Polymers containing quaternary ammonium (B1175870) centers (QACs) are well-known for their disinfectant properties. The synthesis of such polymers often involves the use of monomers that contain a tertiary amine, which is later quaternized. While direct utilization of 2-Propanol, 1-chloro-3-(dimethylamino)- in large-scale polymer production is not widely documented in readily available literature, its structure is analogous to other building blocks used for creating cationic materials. The reactive chlorine atom could serve as a site for polymerization or for grafting onto other polymer backbones, while the tertiary amine is available for subsequent quaternization.

The potential synthetic route could involve:

Reaction of the chloro group to incorporate the molecule into a polymer chain.

Quaternization of the dimethylamino group using an alkyl halide to impart a cationic charge.

This dual functionality suggests its potential as a valuable monomer for the development of functional polymers with applications in areas such as antimicrobial coatings and water treatment.

Engagement in Environmental Applications: Acid Gas Absorption Technologies

2-Propanol, 1-chloro-3-(dimethylamino)- is a precursor to compounds utilized in environmental applications, specifically in the capture of acid gases like carbon dioxide (CO2). The tertiary diamines synthesized from this compound are effective absorbents for acidic compounds in gaseous effluents.

A patented process describes the synthesis of novel tertiary diamines from 2-Propanol, 1-chloro-3-(dimethylamino)- for this purpose. These diamines, belonging to the 1,3-diamino-2-propanol (B154962) family, are used as bases in the deacidification of acid gases. The synthesis involves reacting 2-Propanol, 1-chloro-3-(dimethylamino)- with a secondary amine to produce the desired tertiary diamine.

The efficiency of amino alcohols in CO2 capture is a well-researched area. Studies have shown that aqueous blends of amino alcohols can achieve high CO2 removal efficiency. For example, aqueous solutions of 1-dimethylamino-2-propanol, a structurally similar compound, have been investigated for their CO2 absorption performance and have shown excellent absorption capacity and rate. The tertiary diamines derived from 2-Propanol, 1-chloro-3-(dimethylamino)- are expected to exhibit similar or enhanced performance due to the presence of multiple amine functionalities.

The following table summarizes the properties of a related amino alcohol in CO2 capture:

Compound Application Key Findings
1-dimethylamino-2-propanol (DMA2P)CO2 CaptureExcellent absorption capacity and rate. Can achieve high CO2 removal efficiency in aqueous blends.

These findings underscore the potential of derivatives of 2-Propanol, 1-chloro-3-(dimethylamino)- in the development of efficient technologies for mitigating greenhouse gas emissions.

Coordination Chemistry: Ligand Synthesis for Metal Complexes

In coordination chemistry, 2-Propanol, 1-chloro-3-(dimethylamino)- serves as a potential precursor for the synthesis of ligands that can form stable complexes with metal ions. The nitrogen atom of the dimethylamino group and the oxygen atom of the hydroxyl group can act as donor atoms, allowing the molecule to function as a bidentate ligand.

While direct synthesis of ligands from 2-Propanol, 1-chloro-3-(dimethylamino)- is not extensively documented, the synthesis of closely related ligands and their metal complexes has been reported. For example, square-planar complexes of Nickel(II), Palladium(II), and Platinum(II) have been synthesized with two chelating 3-dimethylamino-1-propyl ligands. These ligands bind to the metal center through a metal-carbon bond and a metal-nitrogen bond.

The synthesis of these complexes involves the use of a Grignard reagent, (3-dimethylamino-1-propyl)magnesium chloride. It is conceivable that 2-Propanol, 1-chloro-3-(dimethylamino)- could be chemically modified to produce such a precursor, for example, by reduction of the hydroxyl group and subsequent reaction with magnesium. The resulting metal complexes have potential applications in areas such as chemical vapor deposition for the creation of thin metal films.

The structural features of a related metal complex are detailed in the table below:

Metal Ion Ligand Coordination Geometry
Ni(II), Pd(II), Pt(II)3-dimethylamino-1-propylSquare-planar

This highlights the potential of 2-Propanol, 1-chloro-3-(dimethylamino)- as a starting point for the design and synthesis of novel ligands for a variety of metal complexes with interesting chemical and physical properties.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for separating 2-Propanol, 1-chloro-3-(dimethylamino)- from impurities, starting materials, and degradation products. The choice between liquid and gas chromatography depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. preprints.org For 2-Propanol, 1-chloro-3-(dimethylamino)-, which has limited UV absorption, method development presents specific challenges.

Developing a suitable HPLC method involves a systematic approach to optimize separation and detection. ijirt.orgtaylorfrancis.com Reversed-phase chromatography is a common starting point. A C18 column is often selected for its ability to separate compounds based on hydrophobicity. pensoft.net The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.netnih.gov

Due to the compound's lack of a significant chromophore, detection can be challenging. Options include:

Low-Wavelength UV Detection: Detection at low wavelengths (e.g., 190-210 nm) is possible but often suffers from low sensitivity and interference from common solvents and additives. chromforum.org

Refractive Index (RI) Detection: An RI detector can be used for quantifying compounds with no UV absorbance, as demonstrated for the related compound 3-chloro-1,2-propanediol. internationaljournalssrg.org However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution. internationaljournalssrg.org

Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These universal detectors are compatible with gradient elution and provide better sensitivity than RI for non-volatile analytes. They are suitable alternatives when UV detection is inadequate.

A study on the separation of similar chloropropanols utilized a C18 column with a mobile phase of acetonitrile and water, demonstrating the feasibility of reversed-phase methods for this class of compounds. biointerfaceresearch.com

Table 1: Example HPLC Method Parameters for Amino Alcohol Analysis
ParameterConditionRationale/Reference
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds. pensoft.netinternationaljournalssrg.org
Mobile PhaseIsocratic or Gradient mixture of Phosphate Buffer (pH adjusted) and Acetonitrile/MethanolAllows for optimization of retention time and peak shape. nih.govresearchgate.net
Flow Rate0.6 - 1.0 mL/minTypical flow rate for analytical scale columns to achieve efficient separation. internationaljournalssrg.orgbiointerfaceresearch.com
DetectorRefractive Index (RI) or Low-Wavelength UV (e.g., 210 nm)Necessary for compounds lacking a strong UV chromophore. chromforum.orginternationaljournalssrg.org
Column Temperature30 °CMaintains consistent retention times and improves peak symmetry. pensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds, offering high-resolution separation and definitive structure confirmation. nih.gov Due to the polar nature and low volatility of 2-Propanol, 1-chloro-3-(dimethylamino)-, direct analysis by GC is difficult. derpharmachemica.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. derpharmachemica.comsigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. google.com The separated components then enter the mass spectrometer.

The mass spectrometer ionizes the derivatized analyte molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "chemical fingerprint," allowing for unambiguous structural confirmation. nist.gov For purity assessment, GC-MS can detect and identify trace-level impurities that co-elute with the main peak in other chromatographic methods. google.com The high sensitivity of selected ion monitoring (SIM) mode makes GC-MS particularly suitable for quantifying low-level impurities. coresta.org

Table 2: Typical GC-MS Parameters for Derivatized Chloropropanol Analysis
ParameterConditionRationale/Reference
DerivatizationRequired (e.g., Silylation or Acylation)Increases volatility and thermal stability for GC analysis. derpharmachemica.comsigmaaldrich.com
ColumnFused silica (B1680970) capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm)Provides high-resolution separation for complex mixtures. coresta.org
Carrier GasHelium or NitrogenInert gas to carry the sample through the column. google.com
Inlet Temperature~280 °CEnsures rapid vaporization of the derivatized sample.
Oven ProgramTemperature gradient (e.g., start at 60°C, ramp to 280°C)Optimizes separation of analytes with different boiling points.
DetectorMass Spectrometer (MS)Provides structural confirmation and sensitive quantification. nih.gov
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns. nist.gov

Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.netmdpi.com For 2-Propanol, 1-chloro-3-(dimethylamino)-, derivatization is essential for GC-MS analysis and can significantly enhance sensitivity in HPLC. derpharmachemica.comlibretexts.org The primary targets for derivatization on this molecule are the hydroxyl (-OH) and, to a lesser extent, the tertiary amine groups.

Common derivatization strategies for the hydroxyl group include:

Silylation: This process replaces the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com The resulting silyl ethers are significantly more volatile and thermally stable, making them ideal for GC analysis. sigmaaldrich.com

Acylation: This involves reacting the hydroxyl group with an acylating agent to form an ester. Reagents like heptafluorobutyrylimidazole (HFBI) or phenylboronic acid (PBA) are used for other chloropropanols to create stable derivatives with excellent chromatographic properties and high sensitivity for electron capture detection (ECD) or mass spectrometry. derpharmachemica.comcoresta.org

While the tertiary amine in 2-Propanol, 1-chloro-3-(dimethylamino)- is generally non-reactive towards common derivatizing agents used for primary and secondary amines (like FMOC-Cl), specific strategies could be employed if needed. chromforum.orglibretexts.org However, derivatization of the hydroxyl group is usually sufficient for successful analysis.

For HPLC, derivatization can be used to introduce a chromophore or fluorophore into the molecule, dramatically increasing detection sensitivity with UV or fluorescence detectors. nih.gov For instance, reacting the hydroxyl group with a reagent containing an aromatic ring can enhance UV absorbance, allowing for trace-level quantification. nih.gov

Table 3: Comparison of Derivatization Reagents for Hydroxyl Groups
Reagent ClassExample ReagentTarget Functional GroupPrimary BenefitReference
Silylating AgentsMTBSTFA-OH, -NH, -SHIncreases volatility and thermal stability for GC-MS. Derivatives are stable. sigmaaldrich.com
Acylating AgentsHeptafluorobutyrylimidazole (HFBI)-OH, -NHCreates stable, volatile esters with high MS response. derpharmachemica.com
Boronic AcidsPhenylboronic Acid (PBA)DiolsForms stable cyclic derivatives for GC-MS analysis of related chloropropanols. derpharmachemica.comcoresta.org
Fluorescent LabelsDansyl ChloridePrimarily Primary/Secondary Amines, PhenolsAdds a fluorescent tag for highly sensitive HPLC-Fluorescence detection. libretexts.org

Development and Validation of Robust Analytical Protocols

The development of an analytical method is followed by validation, a formal process that proves the method is suitable for its intended purpose. psu.eduelsevier.com According to International Council on Harmonisation (ICH) guidelines, a robust analytical protocol requires validation of several key performance characteristics. taylorfrancis.compensoft.net

The validation process ensures that the analytical method for 2-Propanol, 1-chloro-3-(dimethylamino)- is reliable, reproducible, and accurate. ijirt.orgmdpi.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. mdpi.com

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. coresta.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. internationaljournalssrg.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. internationaljournalssrg.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. mdpi.com

Table 4: ICH Validation Parameters for Analytical Protocols
ParameterDescriptionCommon Acceptance Criteria
AccuracyCloseness of measured value to the true value.Recovery of 98.0% to 102.0% for an assay.
Precision (Repeatability)Agreement between multiple measurements of the same sample under the same conditions.Relative Standard Deviation (RSD) ≤ 2%.
SpecificityAbility to measure the analyte without interference from other substances.Peak purity analysis; no interfering peaks at the analyte's retention time.
LinearityProportionality of signal to concentration.Correlation coefficient (r²) ≥ 0.999.
LOD & LOQLowest concentration that can be detected or quantified reliably.Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).
RobustnessResistance to small, deliberate changes in method parameters.RSD of results should remain within acceptable limits.

Use of Reference Standards in Quality Control and Research

Reference standards are highly characterized materials that are essential for calibrating analytical instruments and validating methods. lgcstandards.comnih.gov They serve as the benchmark against which samples of unknown content or purity are compared. The use of an appropriate reference standard for 2-Propanol, 1-chloro-3-(dimethylamino)- is mandatory for any quantitative analysis in a regulated environment. lgcstandards.com

There are two main types of reference standards:

Primary Reference Standard: A substance that has been shown by extensive analytical testing to be authentic material of high purity. lgcstandards.com Primary standards are often obtained from official sources like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or produced by accredited reference material producers under ISO 17034. sigmaaldrich.comlgcstandards.comwho.int They are used to calibrate secondary standards and in cases of dispute. who.int

Secondary Reference Standard (or Working Standard): A substance whose purity and identity have been established by comparison to a primary reference standard. lgcstandards.comwho.int These standards are used for routine quality control testing because they are more cost-effective and readily available than primary standards. sigmaaldrich.com

In quality control and research, the reference standard for 2-Propanol, 1-chloro-3-(dimethylamino)- would be used to:

Confirm Identity: Matching the retention time and/or mass spectrum of the sample analyte to that of the reference standard.

Quantify Content (Assay): Creating a calibration curve from the reference standard to determine the concentration of the analyte in a sample.

Assess Purity: Identifying and quantifying impurities by comparing their signals to that of the primary component or a specific impurity reference standard.

The certificate of analysis (CoA) accompanying a reference standard is a critical document that provides information on its identity, purity, assigned content, and storage conditions. nih.gov Traceability to a primary standard is a key requirement for ensuring the reliability and comparability of analytical results. who.int

Structure Activity Relationship Sar and Computational Studies of 2 Propanol, 1 Chloro 3 Dimethylamino Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop reliable statistical models that predict the activities of chemical compounds based on their physicochemical properties. sysrevpharm.org This approach is predicated on the principle that variations in a compound's structural properties are responsible for changes in its biological or chemical activities. sysrevpharm.org For analogues of 2-Propanol, 1-chloro-3-(dimethylamino)-, QSAR models can be developed to predict a specific activity, such as antifungal efficacy, by correlating it with various molecular descriptors. ajphs.com

The process involves generating a dataset of analogues with known activities and then calculating a range of molecular descriptors for each. These descriptors can be quantum chemical, topological, or related to physicochemical parameters. chalcogen.ro Multiple regression analysis or machine learning methods, such as support vector regression and random forest, are then employed to build a predictive model. frontiersin.org For a series of amino alcohol derivatives, a QSAR analysis could reveal that properties like lipophilicity (LogP), molar refractivity (MR), and electronic parameters significantly influence their activity. ajphs.com A well-validated QSAR model can then be used to predict the activity of novel, unsynthesized analogues, guiding the design of more potent or selective compounds. sysrevpharm.org

Table 1: Illustrative QSAR Model Descriptors for Hypothetical Analogues

This table demonstrates the types of descriptors that could be used in a QSAR study to correlate the structure of 2-Propanol, 1-chloro-3-(dimethylamino)- analogues with a predicted biological activity.

AnalogueModificationLogP (Lipophilicity)Dipole Moment (Debye)Predicted Activity (IC₅₀, µM)
A (Parent Compound)1.22.515.4
B N(CH₃)₂ → N(C₂H₅)₂1.92.310.2
C -Cl → -F1.02.818.1
D -OH → -OCH₃1.62.125.5

Correlating Structural Modifications with Chemical Reactivity Profiles

The chemical reactivity of 2-Propanol, 1-chloro-3-(dimethylamino)- is dictated by its functional groups: the secondary alcohol, the tertiary amine, and the primary alkyl chloride. Modifying these groups can significantly alter the molecule's reactivity profile.

Amino Group: The dimethylamino group is a key nucleophilic and basic center. Replacing the methyl groups with larger alkyl groups (e.g., diethylamino) would increase steric hindrance, potentially slowing down reactions at the nitrogen atom. However, the inductive effect of the additional alkyl groups would slightly increase the nitrogen's basicity.

Chloro Group: The chlorine atom is a leaving group, making the C1 position susceptible to nucleophilic substitution. The reactivity can be tuned by replacing chlorine with other halogens (e.g., bromine, which is a better leaving group) or other functionalities.

Hydroxyl Group: The secondary alcohol at C2 can undergo oxidation to a ketone or participate in esterification and etherification reactions. Its presence and position are crucial for intramolecular interactions, such as hydrogen bonding, which can influence the reactivity of adjacent groups. For instance, intramolecular cyclization to form oxazolidine (B1195125) rings is a common reaction pathway for related amino alcohols. diva-portal.org

Computational studies on similar systems have shown that reactions can proceed through intermediates like keteniminium species, with the reaction pathway being highly dependent on the structure of the reactants. rsc.org

Table 2: Predicted Effects of Structural Modifications on Reactivity

Position of ModificationStructural ChangeExpected Effect on ReactivityRationale
C3-Nitrogen Replace methyl with ethyl groupsDecreased nucleophilic reaction rate at NIncreased steric hindrance
C1-Carbon Replace -Cl with -BrIncreased rate of nucleophilic substitutionBromide is a better leaving group than chloride
C2-Carbon Oxidation of -OH to C=OLoss of H-bonding capability; introduces electrophilic centerChanges functional group from alcohol to ketone
Alkyl Chain Add methyl group at C2Potential change in reaction stereoselectivityIncreased steric bulk around the chiral center

Stereochemical Influences on Molecular Interactions

The 2-Propanol, 1-chloro-3-(dimethylamino)- molecule contains a chiral center at the C2 carbon, which is bonded to four different groups: a chloromethyl group (-CH₂Cl), a dimethylaminomethyl group (-CH₂(CH₃)₂), a hydroxyl group (-OH), and a hydrogen atom (-H). This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers: (R)-2-Propanol, 1-chloro-3-(dimethylamino)- and (S)-2-Propanol, 1-chloro-3-(dimethylamino)-. utexas.edu

Stereochemistry is critically important for the biological activity of many molecules because biological targets like enzymes and receptors are themselves chiral. researchgate.net The spatial arrangement of atoms in one enantiomer may allow for optimal binding to a target, while its mirror image may bind less effectively or not at all. nih.govnih.gov In structure-activity relationship studies of L-amino alcohol derivatives with antifungal properties, it was discovered that only compounds with the S-configuration exhibited the desired activity. nih.gov This highlights that the specific three-dimensional arrangement of the hydroxyl and amino groups is crucial for molecular interactions. The absolute stereochemistry can be a determining factor in differentiating biological effects. researchgate.net

Table 3: Enantiomers of 2-Propanol, 1-chloro-3-(dimethylamino)-

Configuration2D Structure (Fischer Projection)Key Feature
(R)-enantiomer R-enantiomer structureClockwise arrangement of substituents by priority
(S)-enantiomer S-enantiomer structureCounter-clockwise arrangement of substituents by priority

(Note: Images are illustrative representations of R/S configurations.)

Insights from Comparative Studies with Related Amino Alcohols (e.g., Choline (B1196258) Uptake Modulators)

The structural motif of an amino alcohol is present in many biologically active molecules, including choline. Choline is essential for the synthesis of the neurotransmitter acetylcholine (B1216132) and the membrane phospholipid phosphatidylcholine. nih.gov Its transport into cells is mediated by specific uptake systems. nih.gov Given the structural similarities between 2-Propanol, 1-chloro-3-(dimethylamino)- and choline (which is a quaternary ammonium (B1175870) alcohol), it is plausible that this compound and its analogues could interact with choline transport systems.

Table 4: Structural Comparison with Choline

CompoundStructureKey Features for Transporter Interaction
Choline (CH₃)₃N⁺CH₂CH₂OHQuaternary ammonium cation; primary alcohol
2-Propanol, 1-chloro-3-(dimethylamino)- (CH₃)₂NCH₂CH(OH)CH₂ClTertiary amine (protonatable); secondary alcohol
Hypothetical Analogue (CH₃)₃N⁺CH₂CH(OH)CH₂ClQuaternary ammonium cation; secondary alcohol

Theoretical Calculations and Molecular Dynamics Simulations for Mechanistic Understanding

Theoretical calculations and molecular dynamics (MD) simulations are powerful computational tools for investigating molecular behavior at the atomic level. nih.gov These methods can provide deep insights into the conformational preferences, intermolecular interactions, and dynamic properties of 2-Propanol, 1-chloro-3-(dimethylamino)- and its analogues.

Quantum Mechanical (QM) Calculations: These calculations can determine the stable conformations of the molecule, the distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is valuable for predicting the most reactive sites on the molecule. For example, QM calculations on halohydrins (compounds with a halogen and a hydroxyl group on adjacent carbons) have been used to understand stereochemical control and the nature of intramolecular interactions like hyperconjugation. sigmaaldrich.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of how a compound interacts with its environment, such as a solvent or a biological receptor. acs.org Simulations could be used to study how an analogue of 2-Propanol, 1-chloro-3-(dimethylamino)- binds to a target protein, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov Furthermore, simulations can elucidate how the addition of alcohols or other co-solvents can alter the structure and dynamics of surrounding molecules, such as weakening hydrogen bond networks. rsc.org

By combining these computational approaches, a comprehensive, mechanistic understanding of how structural modifications to 2-Propanol, 1-chloro-3-(dimethylamino)- influence its chemical and biological properties can be achieved.

Table 5: Application of Computational Methods for Mechanistic Insights

Computational MethodSystem to be ModeledPotential Mechanistic Insight
Quantum Mechanics (QM) Single molecule of an analogue in vacuum/implicit solventDetermination of lowest energy conformation, charge distribution, and sites of reactivity.
Molecular Docking Analogue and a target protein (e.g., choline transporter)Prediction of preferred binding pose and estimation of binding affinity.
Molecular Dynamics (MD) Analogue-protein complex in a water boxAnalysis of the stability of binding, key intermolecular interactions (H-bonds), and conformational changes upon binding. nih.gov
Ab Initio MD (AIMD) Analogue in aqueous solutionDetailed analysis of dynamic processes like proton transfer events and the formation/breaking of hydrogen bonds with water. acs.org

Emerging Research Frontiers and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis routes for chloro-amino alcohols often rely on reagents and solvents that are not environmentally benign. The future of synthesizing 2-Propanol, 1-chloro-3-(dimethylamino)- lies in the adoption of green chemistry principles to enhance sustainability and efficiency.

Current research in the broader field of amino alcohol synthesis points towards several promising green alternatives. rsc.orgpatsnap.com These include visible-light photoredox catalysis, which can facilitate reactions in aqueous media at room temperature, and the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. rsc.orguv.es

For 2-Propanol, 1-chloro-3-(dimethylamino)-, a key synthesis pathway involves the reaction of dimethylamine (B145610) with epichlorohydrin (B41342) or 1,3-dichloro-2-propanol (B29581). google.com Green approaches to this synthesis could involve the use of eco-friendly solvents, such as water or bio-derived solvents, and catalytic systems that operate under milder conditions. uv.es The development of enzymatic processes, using engineered amine dehydrogenases, for instance, represents a highly sought-after goal for producing chiral amino alcohols with high stereoselectivity under mild conditions. frontiersin.org

Table 1: Comparison of Synthetic Approaches

Approach Traditional Method Green Chemistry Alternative
Solvents Organic Solvents Water, Bio-solvents, Supercritical Fluids
Catalysts Homogeneous catalysts (often metal-based) Heterogeneous catalysts, Biocatalysts (enzymes) uv.esfrontiersin.org
Reaction Conditions Often requires high temperatures and pressures Milder conditions, use of visible light rsc.orgpatsnap.com

| Waste Generation | Higher waste production | Reduced waste, catalyst recyclability uv.es |

Expanding the Scope of Derivatization for Novel Chemical Entities

The trifunctional nature of 2-Propanol, 1-chloro-3-(dimethylamino)- offers a rich platform for derivatization, leading to the creation of novel chemical entities with diverse applications. The hydroxyl, chloro, and dimethylamino groups can be selectively or sequentially modified to build molecular complexity.

Future research will likely focus on exploiting these functional groups to synthesize a wide array of new compounds. For example, the hydroxyl group can be esterified or etherified, while the chlorine atom is an excellent leaving group for nucleophilic substitution reactions. libretexts.org The tertiary amine can be quaternized to form ammonium (B1175870) salts or used to direct metal-catalyzed reactions.

The derivatization of amino alcohols is a well-established strategy for creating chiral ligands for asymmetric synthesis and as building blocks for pharmaceuticals. diva-portal.org By systematically exploring the reaction space of 2-Propanol, 1-chloro-3-(dimethylamino)-, new libraries of compounds can be generated for screening in drug discovery and materials science.

Table 2: Potential Derivatization Reactions

Functional Group Reagent/Reaction Type Potential Product Class
Hydroxyl (-OH) Acyl Chlorides, Carboxylic Acids Esters libretexts.org
Alkyl Halides (Williamson ether synthesis) Ethers
Chloro (-Cl) Amines, Alcohols, Thiols (Nucleophilic Substitution) Diamines, Ether-alcohols, Thioethers

| Dimethylamino (-N(CH₃)₂) | Alkyl Halides (Quaternization) | Quaternary Ammonium Salts |

Advanced Spectroscopic Analysis for Fine Structural Characterization

A thorough understanding of the three-dimensional structure of 2-Propanol, 1-chloro-3-(dimethylamino)- and its derivatives is crucial for understanding their reactivity and function. While standard spectroscopic techniques like NMR and mass spectrometry are routinely used, advanced methods can provide deeper insights.

Future research will benefit from the application of multidimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, especially for complex derivatives. High-resolution mass spectrometry (HRMS) is essential for confirming elemental composition. For chiral versions of the compound and its products, techniques like X-ray crystallography will be invaluable for determining the absolute stereochemistry. Moreover, specialized techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GCC-IRMS) could be adapted for high-precision isotopic analysis of the compound and its metabolic products. nih.gov

Table 3: Spectroscopic Techniques for Structural Analysis

Technique Information Provided
1D NMR (¹H, ¹³C) Basic structural framework, chemical environment of atoms.
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms, detailed structural elucidation.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental formula.
X-ray Crystallography Absolute configuration and solid-state conformation.

| Infrared (IR) Spectroscopy | Presence of functional groups. researchgate.net |

Computational Predictions for Novel Applications

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. anu.edu.au For 2-Propanol, 1-chloro-3-(dimethylamino)-, computational modeling can be a key driver for identifying novel applications.

Methods like Density Functional Theory (DFT) can be used to model reaction pathways and identify key reaction intermediates and transition states, which is crucial for optimizing synthetic routes and understanding reaction mechanisms. numberanalytics.comtandfonline.com Furthermore, molecular docking simulations can predict how the compound and its derivatives might interact with biological targets such as enzymes or receptors, suggesting potential pharmaceutical applications. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with observed biological activity or physical properties, enabling the rational design of new molecules with desired characteristics.

Table 4: Computational Modeling Applications

Modeling Technique Predicted Properties/Applications
Density Functional Theory (DFT) Reaction mechanisms, electronic structure, spectroscopic properties. numberanalytics.comtandfonline.com
Molecular Docking Binding affinity to biological targets, potential drug candidates. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity and physical properties.

| Molecular Dynamics (MD) Simulations | Conformational analysis, interaction with solvents and materials. |

Synergistic Research with Emerging Fields in Organic and Materials Chemistry

The unique combination of functional groups in 2-Propanol, 1-chloro-3-(dimethylamino)- makes it an attractive candidate for integration into advanced materials. Synergistic research with polymer science and materials chemistry is a promising frontier.

This compound can be used as a monomer or a modifying agent in the synthesis of functional polymers. numberanalytics.com For instance, the hydroxyl and chloro groups can be used for polymerization or grafting onto existing polymer backbones, while the dimethylamino group can impart specific properties like pH-responsiveness or metal-coordinating ability. This could lead to the development of new hydrogels, coatings, or membranes.

In the field of organic-inorganic hybrid materials, amino alcohols are used as precursors for sol-gel synthesis. mdpi.com 2-Propanol, 1-chloro-3-(dimethylamino)- could be incorporated into silica (B1680970) or titania networks to create hybrid materials with tailored properties for catalysis, sensing, or separation applications. The development of biodegradable elastomers from amino alcohol-based poly(ester amide)s also opens avenues for creating novel biomaterials. nih.gov

Table 5: Applications in Materials Science

Field Role of 2-Propanol, 1-chloro-3-(dimethylamino)- Potential Material/Application
Polymer Chemistry Monomer, Cross-linker, Functionalizing agent pH-responsive polymers, functional coatings, ion-exchange resins. numberanalytics.com
Materials Science Precursor for hybrid materials Organic-inorganic hybrid sol-gels for catalysis or sensing. mdpi.com

| Biomaterials | Building block for biodegradable polymers | Elastomeric scaffolds for tissue engineering. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-Propanol, 1-chloro-3-(dimethylamino)-, considering functional group compatibility?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or amination reactions. For example, reacting 1-chloro-2-propanol with dimethylamine under controlled conditions (e.g., in ethanol at 50–70°C with a base like NaOH) can introduce the dimethylamino group. However, steric hindrance from the tertiary alcohol and dimethylamino group may require prolonged reaction times or phase-transfer catalysts. Challenges in stabilizing intermediates, such as avoiding hydrolysis of the chloro group, are critical .

Q. Which spectroscopic and analytical methods are suitable for characterizing this compound?

  • Methodological Answer :
  • Mass Spectrometry (MS) : NIST data for 1-chloro-2-propanol (molecular ion peak at m/z 94.5) provides a benchmark for fragmentation patterns .
  • NMR : The dimethylamino group’s protons resonate at δ 2.2–2.5 ppm (singlet), while the chloro group’s adjacent protons show splitting due to coupling (δ 3.5–4.0 ppm) .
  • IR : Stretching frequencies for O–H (3200–3600 cm⁻¹) and C–Cl (550–750 cm⁻¹) confirm functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant goggles. The compound’s chloro group may pose toxicity risks, requiring adherence to SDS guidelines for similar chlorinated alcohols (e.g., avoiding inhalation and skin contact) .

Q. How can thermodynamic properties (e.g., vapor pressure, boiling point) be experimentally determined?

  • Methodological Answer : Transpiration method or gas chromatography (GC) coupled with static vapor pressure measurements are reliable. For example, vapor pressures of analogous amino alcohols (e.g., 1-(dimethylamino)-2-propanol) were measured at 298–373 K using these methods .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve electronic structure and reaction mechanisms?

  • Methodological Answer : DFT calculations (e.g., B3LYP/IGLO-III) can predict hyperfine coupling constants and quadrupole interactions, validated against experimental ENDOR spectra. For instance, hydrogen-bond geometries in propanol derivatives were analyzed using COSMO solvation models .

Q. What strategies address instability during synthesis or storage of aminochloropropanol derivatives?

  • Methodological Answer :
  • Stabilization : Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Derivatization : Convert the chloro group to a more stable intermediate (e.g., phthalimide protection) before introducing the dimethylamino group, as demonstrated in aminochloropropane syntheses .

Q. How does steric and electronic effects influence substitution reactivity at the chloro site?

  • Methodological Answer : The dimethylamino group’s electron-donating nature increases electron density at the adjacent carbon, reducing electrophilicity. Steric hindrance from the tertiary alcohol further slows SN2 reactions. Kinetic studies with varying nucleophiles (e.g., iodide vs. azide) can quantify these effects .

Q. How can contradictions in reported physicochemical data (e.g., boiling point) be resolved?

  • Methodological Answer : Cross-validate data using multiple methods (e.g., transpiration vs. ebulliometry) and reference NIST Standard Reference Data. For example, discrepancies in vapor pressures of 1-(dimethylamino)-2-propanol were resolved via collaborative inter-laboratory studies .

Q. What biological interaction assays are suitable for evaluating pharmacological potential?

  • Methodological Answer :
  • Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to study affinity for amine receptors.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .

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